Sodium 1-Ethylpropyl Sulfinate: Technical Guide to Structure & Application
Sodium 1-Ethylpropyl Sulfinate: Technical Guide to Structure & Application
This technical guide details the chemical structure, synthesis, and application of Sodium 1-Ethylpropyl Sulfinate , a specialized reagent within the "Baran Diversinate" class used for innate C-H functionalization.
Executive Summary
Sodium 1-ethylpropyl sulfinate (also known as sodium pentan-3-sulfinate ) is an organosulfur reagent designed for the radical alkylation of heteroaromatic drug scaffolds. As a member of the "Baran Diversinate" toolkit, it serves as a stable, solid precursor to the 1-ethylpropyl (3-pentyl) radical. This specific alkyl group is chemically significant in medicinal chemistry for its ability to introduce lipophilicity and metabolic stability (via steric bulk) without the planarity of aromatic rings.
Part 1: Chemical Structure & Properties
Molecular Identity
The reagent is a sodium salt of a sulfinic acid.[1][2][3] Unlike sulfonates (
| Property | Data |
| IUPAC Name | Sodium pentane-3-sulfinate |
| Common Name | Sodium 1-ethylpropyl sulfinate; Baran Diversinate (ethylpropyl variant) |
| Chemical Formula | |
| Molecular Weight | 158.19 g/mol |
| CAS Number | Not widely indexed (Precursor Acid CAS: 88-09-5) |
| Solubility | Soluble in Water, DMSO, DMSO/H2O mixtures |
| Appearance | White to off-white crystalline solid |
Structural Visualization
The core feature is the 1-ethylpropyl group (a symmetrical secondary alkyl chain) attached to the sulfinate moiety.
Caption: The central CH (C3) is bonded to the sulfinate group and two ethyl arms, creating a bulky secondary radical precursor.
Part 2: Synthesis & Mechanistic Logic
Synthesis from Carboxylic Acid
The most robust synthesis of this reagent utilizes the interrupted Barton decarboxylation method developed by the Baran lab. This bypasses the need for unstable sulfonyl chlorides.
Precursor: 2-Ethylbutanoic acid (CAS 88-09-5).
Protocol Logic:
-
Activation: The carboxylic acid is converted to a redox-active ester (using N-hydroxyphthalimide or similar).
-
Radical Generation: Decarboxylation generates the transient 1-ethylpropyl radical.
-
Sulfinylation: The radical is trapped by sulfur dioxide (
) or a surrogate (e.g., DABSO) to form the sulfinate radical. -
Reduction/Metallation: A single-electron reduction (often with Zn or Na) yields the stable sodium sulfinate salt.
Radical Release Mechanism
The utility of this reagent lies in its low bond dissociation energy (BDE) relative to carboxylic acids.
-
Oxidation: Upon treatment with an oxidant (e.g., TBHP), the sulfinate is oxidized to a sulfonyl radical (
). -
Desulfonylation: The sulfonyl radical extrudes
(gas), driving the equilibrium forward to release the reactive 1-ethylpropyl radical ( ). -
Heteroaryl Addition: This nucleophilic radical attacks electron-deficient positions on protonated heteroarenes (Minisci-type reaction).
Caption: Oxidative desulfonylation converts the stable salt into a reactive alkyl radical.
Part 3: Experimental Application Guide
Standard Protocol: Innate C-H Functionalization
This protocol describes the alkylation of a nitrogen heterocycle (e.g., pyridine, quinoline) using sodium 1-ethylpropyl sulfinate.
Reagents:
-
Substrate: 1.0 equiv (Heterocycle)
-
Reagent: 3.0 equiv Sodium 1-ethylpropyl sulfinate
-
Oxidant: 3.0 - 5.0 equiv tert-Butyl hydroperoxide (TBHP) (70% aq.)
-
Solvent: DMSO/Water (3:1 ratio) or CH2Cl2/Water (biphasic)
-
Additive: 1.0 equiv TFA (if substrate is not a salt)
Step-by-Step Methodology:
-
Preparation: Dissolve the heterocycle (0.5 mmol) in DMSO (1.5 mL) and Water (0.5 mL).
-
Expert Insight: If the substrate is a free base, add 1.0 equiv of TFA to protonate the nitrogen. Protonation increases the electrophilicity of the ring, making it receptive to the nucleophilic alkyl radical.
-
-
Reagent Addition: Add Sodium 1-ethylpropyl sulfinate (3.0 equiv) to the vial. The salt may not dissolve completely initially; this is normal.
-
Initiation: Cool the mixture to 0°C (ice bath) to prevent rapid exotherm. Add TBHP (3.0 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4–12 hours.
-
Observation: Evolution of gas bubbles indicates
release and successful radical generation.
-
-
Workup: Dilute with saturated
(to neutralize acid) and extract with Ethyl Acetate. Wash organics with brine to remove DMSO. -
Purification: Concentrate and purify via silica gel chromatography.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Conversion | Radical quenching by oxygen. | While "open flask" is touted, purging with Argon often improves yields for sluggish substrates. |
| Regioselectivity | Multiple reactive sites. | Adjust pH. Lower pH (more acidic) favors positions para or ortho to the nitrogen. |
| Decomposition | Reaction too exothermic. | Add TBHP slowly at 0°C or use a syringe pump for oxidant addition. |
Part 4: Strategic Value in Drug Discovery
The 1-ethylpropyl group is a strategic bioisostere. It offers a "Goldilocks" zone of steric bulk—larger than an isopropyl group but less floppy than a linear pentyl chain.
-
Lipophilicity (LogP): Increases lipophilicity significantly, improving membrane permeability for polar heterocycles.
-
Metabolic Blocking: The branching at the attachment point (secondary carbon) and the steric bulk shield the adjacent heteroaromatic ring from oxidative metabolism (e.g., P450 oxidation).
-
Solubility: Unlike planar aromatic substituents, the 3-dimensional bulk of the 1-ethylpropyl group disrupts crystal packing, potentially improving solubility.
References
-
Fujiwara, Y., et al. (2012). Practical C–H Functionalization of Quinolines with Alkanesulfinates.Journal of the American Chemical Society , 134(3), 1494–1497. Link
-
Gui, J., et al. (2014). Practical Olefin Hydroalkylation with Nitroarenes.Science , 343(6166), 48-53. (Demonstrates the utility of sulfinates in radical relays). Link
-
Baran, P. S. (2014). Diversinates™: A New Reagent Class for Radical C-H Functionalization.Sigma-Aldrich Technical Bulletin . Link
-
O'Hara, F., et al. (2013). A Simple, Scalable Synthesis of Sodium Sulfinates from Carboxylic Acids.Journal of the American Chemical Society , 135(32), 12166–12169. Link
